alpha-Isopropyl-phenethyl alcohol, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-Isopropyl-phenethyl alcohol, ®-, can be synthesized through several methods. One common synthetic route involves the reduction of the corresponding ketone, alpha-Isopropyl-phenylacetone, using a chiral reducing agent to ensure the desired stereochemistry. Another method involves the asymmetric hydrogenation of the corresponding prochiral ketone using a chiral catalyst .
Industrial Production Methods
Industrial production of alpha-Isopropyl-phenethyl alcohol, ®-, often involves the catalytic hydrogenation of the corresponding ketone in the presence of a chiral catalyst. This method is preferred due to its efficiency and ability to produce the compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Isopropyl-phenethyl alcohol, ®-, undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Alpha-Isopropyl-phenylacetone.
Reduction: Alpha-Isopropyl-phenylethane.
Substitution: Alpha-Isopropyl-phenethyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
Alpha-Isopropyl-phenethyl alcohol, ®-, has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Medicine: It is used in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of alpha-Isopropyl-phenethyl alcohol, ®-, involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Alpha-Isopropyl-phenethyl alcohol, ®-, can be compared with other similar compounds, such as:
Phenethyl alcohol: A simpler alcohol with a similar structure but lacking the isopropyl group.
Isopropyl alcohol: A common alcohol used as a solvent and disinfectant, but with a different structure and properties.
Benzyl alcohol: Another aromatic alcohol with different chemical and physical properties.
Uniqueness
The uniqueness of alpha-Isopropyl-phenethyl alcohol, ®-, lies in its chiral nature and specific stereochemistry, which makes it valuable in asymmetric synthesis and chiral resolution processes .
Conclusion
Alpha-Isopropyl-phenethyl alcohol, ®-, is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chiral properties and ability to undergo various chemical reactions make it an important compound for scientific research and industrial production.
Eigenschaften
CAS-Nummer |
63674-19-1 |
---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
(2R)-3-methyl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C11H16O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
AFLKKLSCQQGOEK-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)[C@@H](CC1=CC=CC=C1)O |
Kanonische SMILES |
CC(C)C(CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.